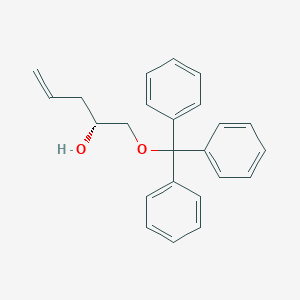
(2R)-1-(Triphenylmethoxy)pent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(Triphenylmethoxy)pent-4-en-2-ol is an organic compound that belongs to the class of alcohols It features a triphenylmethoxy group attached to a pent-4-en-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(Triphenylmethoxy)pent-4-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pent-4-en-2-ol and triphenylmethanol.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) to deprotonate the alcohol group, followed by the addition of triphenylmethanol to form the ether linkage.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(Triphenylmethoxy)pent-4-en-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-en-2-ol backbone can be reduced to form a saturated alcohol.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted ethers or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1-(Triphenylmethoxy)pent-4-en-2-ol depends on its specific application:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It may interact with specific receptors in biological systems, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(Triphenylmethoxy)but-4-en-2-ol: Similar structure with a shorter carbon chain.
(2R)-1-(Triphenylmethoxy)hex-4-en-2-ol: Similar structure with a longer carbon chain.
(2R)-1-(Triphenylmethoxy)pent-4-en-3-ol: Similar structure with the hydroxyl group at a different position.
Uniqueness
(2R)-1-(Triphenylmethoxy)pent-4-en-2-ol is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
203454-71-1 |
|---|---|
Molecular Formula |
C24H24O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2R)-1-trityloxypent-4-en-2-ol |
InChI |
InChI=1S/C24H24O2/c1-2-12-23(25)19-26-24(20-13-6-3-7-14-20,21-15-8-4-9-16-21)22-17-10-5-11-18-22/h2-11,13-18,23,25H,1,12,19H2/t23-/m1/s1 |
InChI Key |
KDYRNYXQEPYCTD-HSZRJFAPSA-N |
Isomeric SMILES |
C=CC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES |
C=CCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















